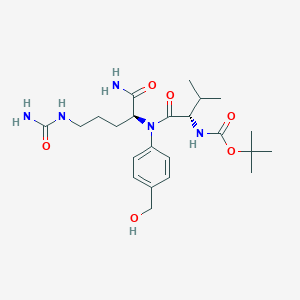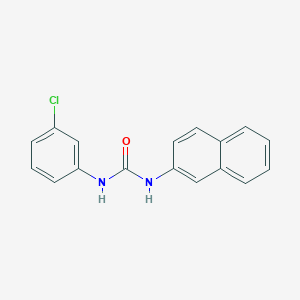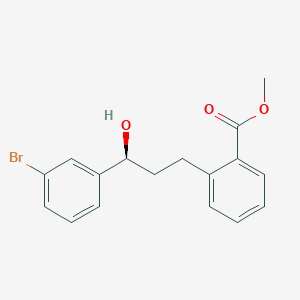
tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is known for its role in protecting amino groups during chemical reactions, making it valuable in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride and a phenyl-substituted propan-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate is used as a protecting group for amines. This allows for selective reactions to occur without interference from the amino group .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions by protecting specific amino groups during experiments .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable tool in drug development .
Industry: Industrially, it is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group helps in the synthesis of complex molecules with high precision .
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of desired products .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used for similar protecting purposes but lacks the phenylsulfonyl group.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
tert-Butyl (4-bromobenzyl)carbamate: Another protecting group with different reactivity due to the presence of a bromine atom.
Uniqueness: The uniqueness of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate and phenylsulfonyl groups. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in various fields of research and industry .
Propiedades
Fórmula molecular |
C20H25NO4S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25NO4S/c1-20(2,3)25-19(22)21-17(14-16-10-6-4-7-11-16)15-26(23,24)18-12-8-5-9-13-18/h4-13,17H,14-15H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Clave InChI |
WLBFAOADRQHRDH-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)



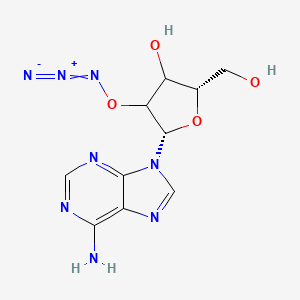
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
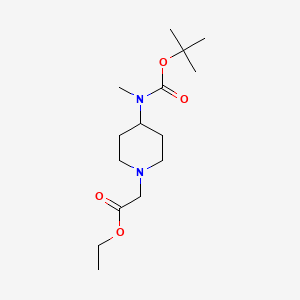
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

